9-(3-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(3-Methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a purine and pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and cost-effectiveness. Quality control measures are implemented to monitor the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(3-Methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-(3-Methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways and physiological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 9-(3-Methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Pyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives
Uniqueness
What sets 9-(3-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione apart from similar compounds is its specific substitution pattern and the presence of both purine and pyrimidine moieties. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
CAS No. |
842966-35-2 |
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Molecular Formula |
C21H27N5O3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
9-(3-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N5O3/c1-14(2)9-12-26-19(27)17-18(23(3)21(26)28)22-20-24(10-6-11-25(17)20)15-7-5-8-16(13-15)29-4/h5,7-8,13-14H,6,9-12H2,1-4H3 |
InChI Key |
FJTYQZVJJCHLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)OC)N(C1=O)C |
Origin of Product |
United States |
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